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Compound of Interest

1-(2-Bromo-5-
Compound Name:
chlorophenyl)ethanone

Cat. No.: B1281923

An In-Depth Technical Guide on the Molecular Weight of 1-(2-Bromo-5-
chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 1-(2-
Bromo-5-chlorophenyl)ethanone (CAS No: 935-99-9), a halogenated aromatic ketone pivotal
in synthetic chemistry. Moving beyond a simple statement of value, this document details the
theoretical basis for its molecular weight, outlines a robust protocol for its experimental
verification using mass spectrometry, and explores the critical role of this fundamental property
in research and development. The guide emphasizes the causality behind analytical choices
and provides self-validating methodologies to ensure scientific integrity.

Introduction

1-(2-Bromo-5-chlorophenyl)ethanone is a substituted acetophenone derivative that serves
as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic
compounds and potential pharmaceutical agents.[1] Its unique structure, featuring both
bromine and chlorine substituents on the phenyl ring, imparts specific reactivity that is
leveraged in various coupling and substitution reactions.[1] An accurate understanding of its
fundamental physicochemical properties, beginning with its molecular weight, is a prerequisite
for any meaningful scientific application. This guide establishes the definitive molecular weight
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of the compound and provides the technical context required for its confident use in
stoichiometry, structural elucidation, and quality control.

Core Physicochemical & Structural Identity

The identity of a chemical compound is established by a combination of its structure, formula,
and key physical constants. For 1-(2-Bromo-5-chlorophenyl)ethanone, these core attributes
provide the foundation for all subsequent experimental work.
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Figure 1: Chemical Structure of 1-(2-Bromo-5-chlorophenyl)ethanone
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Caption: Structure of 1-(2-Bromo-5-chlorophenyl)ethanone

The fundamental properties derived from this structure are summarized below.

Property Value Source

1-(2-bromo-5-
IUPAC Name PubChem[2]
chlorophenyl)ethanone

Smolecule[1], Santa Cruz

CAS Number 935-99-9 )
Biotechnology][3]
Molecular Formula CsHsBIrClO PubChem|[2], LabSolutions[4]
Molecular Weight 233.49 g/mol PubChem[2], Smolecule[1]
Monoisotopic Mass 231.92906 Da PubChem|[2]
2'-Bromo-5'-
Common Synonyms PubChem][2]

chloroacetophenone

Theoretical Molecular Weight Calculation

The molecular weight (MW) is a weighted average of the masses of a molecule's constituent
atoms based on their natural isotopic abundance. It is calculated by summing the atomic
weights of all atoms present in the molecular formula (CsHeBrClO).

Causality of Calculation: This calculation is foundational for preparing solutions of known
molarity and for determining theoretical yields in chemical synthesis.

Carbon (C): 8 atoms x 12.011 u = 96.088 u

Hydrogen (H): 6 atoms x 1.008 u = 6.048 u

Bromine (Br): 1 atom x 79.904 u = 79.904 u

Chlorine (Cl): 1 atom x 35.453 u = 35.453 u
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e Oxygen (O): 1 atom x 15.999 u = 15.999 u
Total Molecular Weight = 96.088 + 6.048 + 79.904 + 35.453 + 15.999 = 233.492 g/mol

This theoretical value is rounded to 233.49 g/mol .[1][2][3][5] It is distinct from the monoisotopic
mass (231.92906 Da), which is calculated using the mass of the most abundant isotope of
each element (e.g., 2C, tH, 7°Br, 3°Cl, 1%0).[2] The monoisotopic mass is the value of primary
importance in high-resolution mass spectrometry.

Experimental Verification: A Protocol for ESI-TOF
Mass Spectrometry

Theoretical calculations require experimental validation. High-resolution mass spectrometry
(HRMS) is the gold standard for confirming the molecular weight and inferring the elemental
composition of a compound. The following protocol describes a self-validating system for this
purpose.

Principle of the Technique: Electrospray lonization Time-of-Flight (ESI-TOF) Mass
Spectrometry is ideally suited for this molecule. ESI creates charged molecular ions with
minimal fragmentation, while the TOF analyzer separates these ions based on their mass-to-
charge ratio (m/z) with high accuracy, allowing for precise mass determination.
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Caption: Workflow for Experimental Molecular Weight Verification

Detailed Step-by-Step Protocol:

e Sample Preparation:
o Accurately weigh approximately 1 mg of 1-(2-Bromo-5-chlorophenyl)ethanone.
o Dissolve in 10 mL of HPLC-grade acetonitrile to create a 0.1 mg/mL stock solution.

o Further dilute this stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid to
a final concentration of 1 pg/mL. The formic acid facilitates protonation for analysis in
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positive ion mode.

 Instrument Calibration (Self-Validation):

o Calibrate the ESI-TOF mass spectrometer across the desired mass range (e.g., m/z 100-
1000) using a well-characterized calibration solution.

o Causality: This step is crucial for ensuring the mass accuracy of the measurement. Failure
to calibrate invalidates any results.

« lonization and Analysis:
o Set the ESI source to positive ion mode.
o Infuse the prepared sample solution at a flow rate of 5-10 pL/min.

o Acquire data for approximately 1-2 minutes to obtain a stable signal and high-quality
averaged spectrum.

o Data Interpretation (Trustworthiness):

o Primary lon: Look for the protonated molecular ion, [M+H]*. For a monoisotopic mass of
231.92906 Da, this peak should appear at m/z 232.9363.

o Isotopic Pattern Validation: The key to trustworthy identification lies in the unique isotopic
signature created by the presence of one bromine and one chlorine atom. The expected
pattern is a cluster of peaks:

» Apeak (M): Composed of 7°Br and 3°Cl isotopes. Relative abundance = 100%.

» A+2 peak (M+2): Composed of either 81Br/3>Cl or 7°Br/3’Cl. Its intensity will be
approximately 131% of the A peak (97% from 81Br + 34% from 37Cl).

» A+4 peak (M+4): Composed of 8Br and 3’Cl isotopes. Its intensity will be approximately
33% of the A peak.

o The observation of this distinct 100:131:33 intensity ratio provides unequivocal
confirmation of the presence of one Br and one Cl atom, thus validating the compound's
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identity and its molecular weight.

The Significance of Molecular Weight in Scientific
Applications

The molecular weight of 1-(2-Bromo-5-chlorophenyl)ethanone is not merely a number; itis a
critical parameter that dictates its utility and behavior in various scientific contexts.

Molecular Weight
(233.49 g/mol)
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Caption: Central Role of Molecular Weight in R&D

« Stoichiometry and Synthesis: In organic synthesis, all reactant quantities are calculated in
moles. The molecular weight is the direct conversion factor between the mass of the
compound (which is measured on a balance) and the number of moles required for a
reaction. An incorrect molecular weight leads to incorrect stoichiometry, resulting in poor
yields and increased impurities.

 Structural Elucidation: For a synthetic chemist, obtaining a mass spectrum that matches the
theoretical molecular weight is the first and most critical piece of evidence that the target
molecule has been successfully formed.

¢ Quality Control: In pharmaceutical and materials science, purity is paramount. Techniques
like Liquid Chromatography-Mass Spectrometry (LC-MS) rely on detecting the molecular
weights of all components in a sample. Any signal that does not correspond to the molecular
weight of 1-(2-Bromo-5-chlorophenyl)ethanone is flagged as a potential impurity.
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e Drug Development: The compound's molecular weight of ~233.5 Da places it well within the
criteria of Lipinski's Rule of Five (MW < 500 Da), a key guideline for predicting the oral
bioavailability of a potential drug candidate. This makes it, and the derivatives synthesized
from it, attractive starting points for medicinal chemistry programs.

Conclusion

The molecular weight of 1-(2-Bromo-5-chlorophenyl)ethanone is definitively established as
233.49 g/mol . This value, rooted in its atomic composition (CsHeBrClO), is fully verifiable
through high-resolution mass spectrometry, where the compound's unique isotopic signature
provides an unambiguous method for its identification. As this guide has demonstrated,
understanding and confirming this fundamental property is not a trivial exercise; it is an
essential requirement for ensuring the accuracy, reproducibility, and success of any research or
development endeavor that utilizes this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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